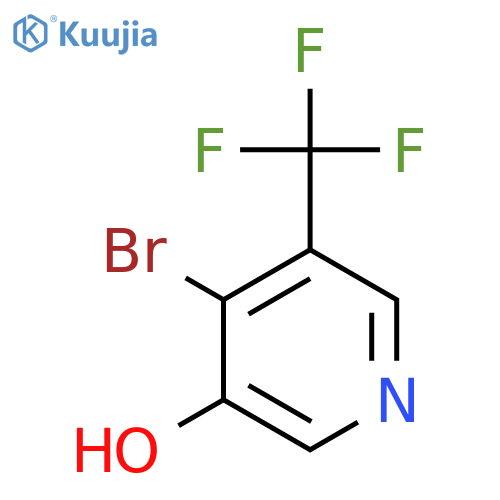

Cas no 1211534-16-5 (4-Bromo-3-hydroxy-5-(trifluoromethyl)pyridine)

1211534-16-5 structure

商品名:4-Bromo-3-hydroxy-5-(trifluoromethyl)pyridine

CAS番号:1211534-16-5

MF:C6H3BrF3NO

メガワット:241.993331193924

CID:4901239

4-Bromo-3-hydroxy-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-3-hydroxy-5-(trifluoromethyl)pyridine

-

- インチ: 1S/C6H3BrF3NO/c7-5-3(6(8,9)10)1-11-2-4(5)12/h1-2,12H

- InChIKey: RCKLGYCJUAXVFD-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CN=CC=1C(F)(F)F)O

計算された属性

- せいみつぶんしりょう: 240.935

- どういたいしつりょう: 240.935

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 33.1

4-Bromo-3-hydroxy-5-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029012413-1g |

4-Bromo-3-hydroxy-5-(trifluoromethyl)pyridine |

1211534-16-5 | 95% | 1g |

$2895.00 | 2023-09-04 | |

| Alichem | A029012413-250mg |

4-Bromo-3-hydroxy-5-(trifluoromethyl)pyridine |

1211534-16-5 | 95% | 250mg |

$970.20 | 2023-09-04 |

4-Bromo-3-hydroxy-5-(trifluoromethyl)pyridine 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105

1211534-16-5 (4-Bromo-3-hydroxy-5-(trifluoromethyl)pyridine) 関連製品

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬